molecular formula C19H34O8 B1257247 (3S,5R,6S,7E,9x)-7-Megastigmene-3,6,9-triol 9-glucoside

(3S,5R,6S,7E,9x)-7-Megastigmene-3,6,9-triol 9-glucoside

Cat. No.: B1257247
M. Wt: 390.5 g/mol
InChI Key: MRPDHXXPDCVBPQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S, 5R, 6S, 7E, 9X)-7-Megastigmene-3, 6, 9-triol 9-glucoside belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. Thus, (3S, 5R, 6S, 7E, 9X)-7-megastigmene-3, 6, 9-triol 9-glucoside is considered to be a fatty acyl glycoside lipid molecule (3S, 5R, 6S, 7E, 9X)-7-Megastigmene-3, 6, 9-triol 9-glucoside is slightly soluble (in water) and a very weakly acidic compound (based on its pKa) (3S, 5R, 6S, 7E, 9X)-7-Megastigmene-3, 6, 9-triol 9-glucoside has been primarily detected in urine. Within the cell, (3S, 5R, 6S, 7E, 9X)-7-megastigmene-3, 6, 9-triol 9-glucoside is primarily located in the cytoplasm. Outside of the human body, (3S, 5R, 6S, 7E, 9X)-7-megastigmene-3, 6, 9-triol 9-glucoside can be found in fruits. This makes (3S, 5R, 6S, 7E, 9X)-7-megastigmene-3, 6, 9-triol 9-glucoside a potential biomarker for the consumption of this food product.
2-[4-(1,4-dihydroxy-2,2,6-trimethylcyclohexyl)but-3-en-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol is an O-acyl carbohydrate.

Properties

Molecular Formula

C19H34O8

Molecular Weight

390.5 g/mol

IUPAC Name

2-[(E)-4-(1,4-dihydroxy-2,2,6-trimethylcyclohexyl)but-3-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H34O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-17,20-25H,7-9H2,1-4H3/b6-5+

InChI Key

MRPDHXXPDCVBPQ-AATRIKPKSA-N

Isomeric SMILES

CC1CC(CC(C1(/C=C/C(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C)O

SMILES

CC1CC(CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C)O

Canonical SMILES

CC1CC(CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5R,6S,7E,9x)-7-Megastigmene-3,6,9-triol 9-glucoside
Reactant of Route 2
(3S,5R,6S,7E,9x)-7-Megastigmene-3,6,9-triol 9-glucoside
Reactant of Route 3
(3S,5R,6S,7E,9x)-7-Megastigmene-3,6,9-triol 9-glucoside
Reactant of Route 4
(3S,5R,6S,7E,9x)-7-Megastigmene-3,6,9-triol 9-glucoside
Reactant of Route 5
(3S,5R,6S,7E,9x)-7-Megastigmene-3,6,9-triol 9-glucoside
Reactant of Route 6
(3S,5R,6S,7E,9x)-7-Megastigmene-3,6,9-triol 9-glucoside

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